Hydrogen-Bond Donor Capacity vs. O-Alkylated Analog: Enabling Target Engagement in LpxC
Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone possesses one hydrogen-bond donor (the phenolic -OH), whereas its direct O-isopropoxy analog, cyclopropyl(2-isopropoxyphenyl)methanone (PubChem CID 80423592), has a computed H-Bond Donor Count of 0 [1]. This difference is mechanistically significant for LpxC inhibition, where a hydroxyl or hydroxamic acid moiety is frequently required to chelate the active-site zinc ion [2]. The presence of a free hydroxyl in the target compound enables zinc-coordination interactions that are structurally impossible for the fully O-alkylated comparator.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (phenolic -OH) |
| Comparator Or Baseline | Cyclopropyl(2-isopropoxyphenyl)methanone: H-Bond Donor Count = 0 (PubChem computed, Cactvs 3.4.8.18) |
| Quantified Difference | 1 vs. 0 (qualitatively different binding mode capability) |
| Conditions | PubChem computed molecular descriptors (Cactvs 3.4.8.18 / PubChem release 2021.05.07) |
Why This Matters
For LpxC inhibitor programs, the presence of a zinc-chelating hydroxyl is a known pharmacophoric requirement; procurement of the O-alkylated analog would forfeit this essential interaction motif.
- [1] PubChem CID 80423592. Cyclopropyl(2-isopropoxyphenyl)methanone. Computed Properties: Hydrogen Bond Donor Count = 0, XLogP3 = 2.8, Topological Polar Surface Area = 26.3 Ų. View Source
- [2] Hammond, S. M. et al. (2020). LpxC Inhibitors as New Antibacterial Agents. Current Opinion in Microbiology, 57, 62–69. Discusses the critical role of zinc-chelating hydroxyl/hydroxamate groups for LpxC inhibition. View Source
